molecular formula C18H14N4 B2367548 4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile CAS No. 65112-63-2

4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile

Cat. No.: B2367548
CAS No.: 65112-63-2
M. Wt: 286.338
InChI Key: BXCYHNBEQARRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diphenylpyrimidine-4,5-dicarbonitrile with methylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-2,6-diphenylpyrimidine-5-carbonitrile
  • 2,6-Diphenylpyrimidine-4,5-dicarbonitrile
  • 4-(Methylamino)pyridine

Uniqueness

4-(Methylamino)-2,6-diphenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group at the 4-position and diphenyl groups at the 2 and 6 positions contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(methylamino)-2,6-diphenylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-20-18-15(12-19)16(13-8-4-2-5-9-13)21-17(22-18)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCYHNBEQARRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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